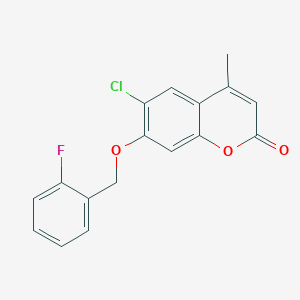
4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of 4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide involves the inhibition of certain enzymes and pathways that are essential for the growth and proliferation of cancer cells, viruses, and bacteria. It has been found to inhibit the activity of DNA polymerase, which is essential for the replication of DNA in cancer cells and viruses. Additionally, it has been shown to inhibit the activity of bacterial enzymes that are involved in the synthesis of cell wall components.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide are primarily related to its inhibitory effects on enzymes and pathways that are essential for the growth and proliferation of cancer cells, viruses, and bacteria. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the replication of viruses and bacteria, leading to their eventual death.
実験室実験の利点と制限
One of the major advantages of 4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is its potent antitumor activity. It has been found to be effective against various types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, it has been studied for its potential as an antiviral and antibacterial agent, which could have significant implications for the treatment of infectious diseases.
However, one of the major limitations of this compound is its potential toxicity. It has been found to exhibit cytotoxic effects on normal cells, which could limit its potential as a therapeutic agent. Additionally, the synthesis of this compound is complex and requires the use of several chemical reagents, which could limit its scalability for large-scale production.
将来の方向性
Despite the limitations, 4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide holds significant potential for future research. One of the major areas of future research could be the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies could be conducted to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Furthermore, research could be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
合成法
4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can be synthesized using a multistep process involving the reaction of several chemical reagents. The synthesis involves the reaction of 4-bromo-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide with butyl lithium, followed by the reaction with butyl bromide to form the final product.
科学的研究の応用
This compound has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential as an antiviral and antibacterial agent.
特性
IUPAC Name |
4-butoxy-N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-5-12-25-16-6-8-17(9-7-16)26(23,24)20-10-11-21-13-19-15(3)14(2)18(21)22/h6-9,13,20H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVYEFVSXSFLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

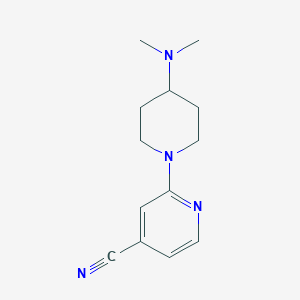
![3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2836676.png)
![Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2836677.png)
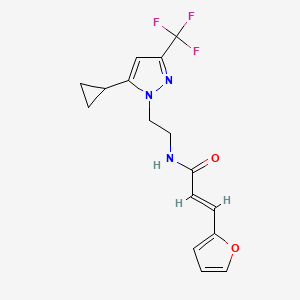
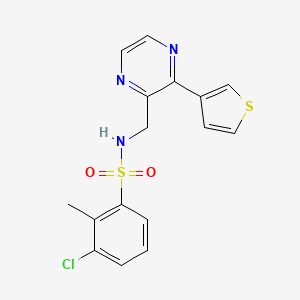
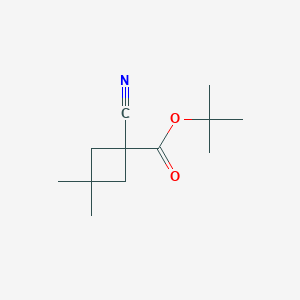

![3-{[(2-Ethylphenyl)amino]methyl}benzoic acid](/img/structure/B2836687.png)
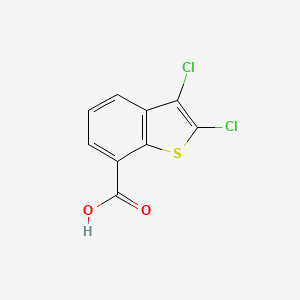
![tert-Butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2836689.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B2836690.png)


